2-amino-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9H-xanthen-9-one is a derivative of xanthone, an oxygen-containing heterocyclic compound. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens. The compound this compound has a unique structure that includes an amino group at the second position of the xanthone core, which contributes to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
Xanthones, a class of compounds to which 2-amino-9h-xanthen-9-one belongs, have been reported to show promising biological activities . They are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Mode of Action
Xanthones are known to interact with their targets in a way that modulates several biological responses . This interaction and the resulting changes depend on the specific structure and substituents of the xanthone derivative .
Biochemical Pathways
For instance, they are produced in plants through the shikimate and acetate pathways . The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Result of Action
Xanthones are known to have a wide range of medical applications, including antioxidant and anti-inflammatory activities . These effects are due to the vast variety of substituents that their core can accommodate .
Action Environment
The action of xanthones can be influenced by various factors, including the specific biological environment in which they are applied .
Biochemical Analysis
Biochemical Properties
Xanthones, including 2-amino-9H-xanthen-9-one, are known to interact with various enzymes, proteins, and other biomolecules. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field
Molecular Mechanism
It is known that xanthones exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9H-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative under acidic conditions.
Aryl Aldehyde Method: This method involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde Method: This involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid Method: This method involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-amino-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of dyes and pigments due to its vibrant color properties.
Comparison with Similar Compounds
2-amino-9H-xanthen-9-one can be compared with other xanthone derivatives:
Properties
IUPAC Name |
2-aminoxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDPRRVEJMGZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.